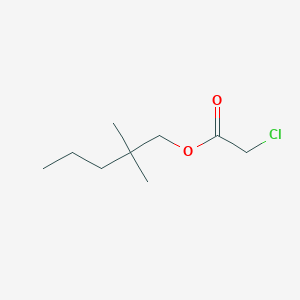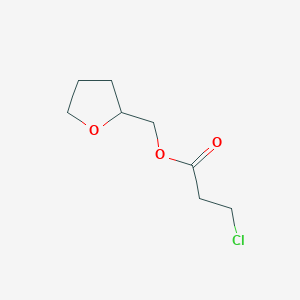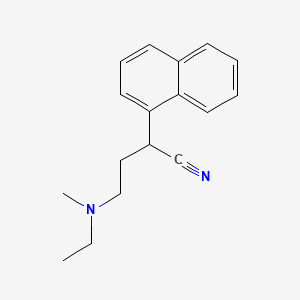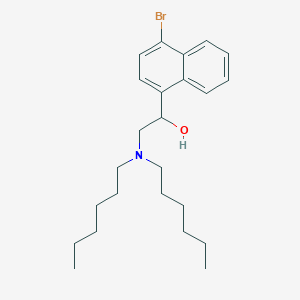
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of phenol and is often used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with methanol under acidic conditions to introduce the methoxy group. Industrial production methods often utilize large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it back to its phenolic form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of plastics, rubber, and other materials where oxidative stability is crucial.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various reactive species, and the pathways involved often relate to the inhibition of oxidative chain reactions .
Comparación Con Compuestos Similares
Similar compounds include other phenolic antioxidants such as:
Butylated Hydroxytoluene (BHT): Known for its use in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used in similar applications but with different reactivity due to the absence of the methoxy group.
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides a balance between steric hindrance and reactivity, making it particularly effective in stabilizing materials against oxidation .
Propiedades
Número CAS |
2411-18-9 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H26O2/c1-14(2,3)11-9-16(7,18-8)10-12(13(11)17)15(4,5)6/h9-10H,1-8H3 |
Clave InChI |
YIYBGEMKNPZLNH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)


![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)


![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)

![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
